7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(aminomethyl)bicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c11-6-9-2-7-1-8(3-9)5-10(12)4-7/h7-9H,1-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIXYJMYTKDMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(=O)C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336458 | |
| Record name | 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56701-31-6 | |
| Record name | 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Aminomethyl Bicyclo 3.3.1 Nonan 3 One and Its Derivatives
Strategies for Direct Synthesis of 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one
Direct synthesis approaches aim to construct the this compound molecule in a more streamlined fashion, often involving key rearrangement reactions from readily available precursors.
Rearrangement Reactions from Adamantane (B196018) Precursors
A notable strategy for the direct synthesis of the endo-isomer of this compound involves the rearrangement of adamantane derivatives. Specifically, the treatment of 1-(N,N-dichloroamino)adamantane with aluminum chloride has been shown to yield endo-7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one. acs.org This transformation represents a significant ring-opening and rearrangement of the rigid adamantane cage to the bicyclo[3.3.1]nonane system.
The ring opening of adamantane-type systems is a well-explored technique for accessing the bicyclo[3.3.1]nonane unit. rsc.org For instance, the fragmentation of 3-alkyl-2-oxaadamant-l-yl-mesylates can be induced by silica (B1680970) gel to produce 7-alkylbicyclo[3.3.1]non-6-en-3-ones in high yields. rsc.org This process proceeds through carbocation intermediates. rsc.org Another approach involves a photochemically promoted ring-opening reaction of 1,3-dihaloadamantanes with acetophenone (B1666503) enolates. rsc.org
Construction of the Bicyclo[3.3.1]nonane Core Structure
The construction of the fundamental bicyclo[3.3.1]nonane skeleton is a critical aspect of synthesizing this compound and its derivatives. Various cyclization and annulation strategies have been developed to achieve this.
Tandem Michael-Aldol Annulation Reactions
Tandem Michael-Aldol annulation reactions provide a powerful and versatile method for the stereocontrolled synthesis of the bicyclo[3.3.1]nonane core. This approach typically involves the reaction of a cyclic 1,3-dione with an α,β-unsaturated aldehyde (enal). rsc.orgucl.ac.uk The sequence is initiated by a Michael addition, which is then followed by an intramolecular aldol (B89426) condensation to form the bicyclic system. rsc.orgnih.gov
This one-pot procedure is advantageous for its efficiency and ability to generate polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk The reaction conditions, including the choice of solvent, base, and temperature, can influence the relative configuration of the final product. rsc.org For example, the annulation of cycloalkane-1,3-diones with enals can yield 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. rsc.org
| Reactants | Product | Key Features |
| Cycloalkane-1,3-diones and enals | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | One-pot procedure, stereocontrolled. rsc.org |
| Substituted 1,3-cyclohexanediones and enals | Polysubstituted bicyclo[3.3.1]nonane derivatives | General and reliable route. ucl.ac.uk |
| Diketone 115 and methyl acrolein | Bicyclo[3.3.1]nonenone 117 | Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation. rsc.orgnih.gov |
Cyclization Approaches from 1-Aza-1,3-butadienes and Dicarboxylates
A highly stereoselective method for the synthesis of bicyclo[3.3.1]nonane-3-one derivatives involves the reaction of 1-aza-1,3-butadienes (enimines) with dimethyl 1,3-acetonedicarboxylate. acs.org This reaction proceeds in excellent yields and demonstrates remarkable stereoselectivity, providing a direct route to the bicyclo[3.3.1]nonane core. acs.org The readily available enimines react in the presence of catalytic amounts of lithium iodide to form the desired bicyclic products. acs.org
Intramolecular Prins Reactions of Unsaturated Ketones
The intramolecular Prins reaction of unsaturated ketones presents another viable pathway for the construction of the bicyclo[3.3.1]nonane framework, particularly for oxabicyclo[3.3.1]nonane derivatives. nih.gov This Lewis acid-mediated cyclization can be triggered by temperature to selectively yield either conventional tetrahydropyran (B127337) derivatives or the desired oxabicyclo[3.3.1]nonane systems. nih.gov A domino sequence involving a Prins cyclization followed by an intramolecular Friedel-Crafts alkylation can also be employed when using aromatic ketones as starting materials. nih.gov While these examples lead to heteroatomic bicyclic systems, the underlying principles of the intramolecular carbon-carbon bond formation are relevant to the synthesis of the carbocyclic core of this compound.
Cyclization of Bicyclic Precursors to Bicyclo[3.3.1]nonane Systems
Various strategies have been developed to construct the bicyclo[3.3.1]nonane system through the cyclization of other bicyclic or monocyclic precursors. These methods offer alternative entries to the core structure.
An intramolecular alkylation approach has been successfully employed for the total synthesis of dl-clovene, which features a bicyclo[3.3.1]nonane ring system. researchgate.net This method involves the efficient cyclization of trisubstituted cyclohexenones bearing an appropriate alkylating side chain. researchgate.net
Radical cyclizations also provide a route to this bicyclic framework. A stereoselective synthesis of functionalized chiral bicyclo[3.3.1]nonanes has been achieved through a sequential intermolecular and intramolecular radical Michael addition. rsc.org Furthermore, transannular radical cyclization of cyclooctenylmethyl bromide can yield the bicyclo[3.3.1]nonane skeleton. nih.govresearchgate.net
| Precursor Type | Cyclization Method | Product |
| Trisubstituted cyclohexenone with bromoethyl group | Intramolecular alkylation | Tricyclic ketone |
| Amidocyclohexene | Radical ring closure | 2-Azabicyclo[3.3.1]nonane |
| Cyclooctenylmethyl bromide | Transannular radical cyclization | Bicyclo[3.3.1]nonane |
Enantioselective and Diastereoselective Synthesis of Bicyclo[3.3.1]nonane Derivatives
The controlled installation of stereocenters on the bicyclo[3.3.1]nonane skeleton is crucial for its application in asymmetric synthesis and drug discovery. rsc.org Methodologies to achieve this include catalytic asymmetric hydrogenation, stereoselective cycloadditions, and the use of chiral auxiliaries or organocatalysts.
Catalytic Asymmetric Hydrogenation Approaches
While direct catalytic asymmetric hydrogenation to create stereocenters on the bicyclo[3.3.1]nonane ring is not extensively documented, derivatives of this scaffold have been successfully employed as chiral ligands in transition metal-catalyzed asymmetric reactions. One notable example involves 2,6-Dimethyl-9-Aryl-9-phosphabicyclo[3.3.1]nonanes (9-PBNs), which have been utilized as effective ligands for asymmetric synthesis. nih.gov
These chiral phosphine (B1218219) ligands, derived from the phosphabicyclo[3.3.1]nonane core, have been applied in the anti-selective asymmetric hydrogenation of α-amino-β-ketoesters. This reaction, proceeding through dynamic kinetic resolution, is catalyzed by various transition metals such as Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), and Nickel (Ni). The process efficiently produces important anti-β-hydroxy-α-amino acids, which are valuable chiral building blocks for the synthesis of complex natural products. nih.gov This approach highlights the utility of the bicyclo[3.3.1]nonane framework in designing ligands that can induce high levels of stereoselectivity in catalytic transformations. nih.gov
Stereoselective Cycloaddition Reactions (e.g., [6+3] Trimethylenemethane Cycloaddition)
Stereoselective cycloaddition reactions provide a powerful means to construct the bicyclo[3.3.1]nonane core in a controlled manner. These reactions assemble the complex bicyclic system from simpler precursors, often establishing multiple stereocenters in a single step.
A prominent example is the Palladium-catalyzed [6+3] trimethylenemethane (TMM) cycloaddition. While the direct application to form the bicyclo[3.3.1]nonane system is less common, the reaction has been successfully applied to tropones to yield the closely related bicyclo[4.3.1]decadiene framework with excellent regio-, diastereo-, and enantioselectivity. acs.org This methodology demonstrates the potential of higher-order cycloadditions for constructing complex bridged systems. Research has also explored the copper(I)-catalyzed [6+3] cycloaddition of azomethine ylides with tropones as an efficient route to access fused bicyclic piperidine (B6355638) derivatives. rsc.org
Another effective strategy involves a one-pot, sequential Diels-Alder cycloaddition followed by a gold(I)-catalyzed 6-endo-dig carbocyclization. This process efficiently builds complex bicyclo[3.3.1]nonenone frameworks from dienes and dienophiles. The gold-catalyzed cyclization of the Diels-Alder adduct proceeds stereoselectively, proving tolerant even to sterically demanding substrates. beilstein-journals.org
Chiral Auxiliary and Organocatalyst-Mediated Methods
One powerful approach is the domino Michael-aldol annulation of cycloalkane-1,3-diones with α,β-unsaturated aldehydes (enals). rsc.org This reaction constructs 6-hydroxybicyclo[3.3.1]nonane-2,9-diones in a one-pot procedure. The stereochemical outcome can often be controlled by the choice of solvent, base, and temperature, leading to specific diastereomers. rsc.org
Chiral phosphoric acids have proven to be effective catalysts for the desymmetrizing Michael cyclization of 1,3-diones that are tethered to electron-deficient alkenes. This enantioselective intramolecular reaction yields bicyclo[3.3.1]nonanes with high enantiomeric excess (ee). The reaction creates three new stereogenic centers, including a challenging all-carbon quaternary center. semanticscholar.org Similarly, chiral sp³-rich bicyclo[3.3.1]nonane scaffolds have been synthesized as single diastereomers through intramolecular base-promoted aldol reactions and one-pot Mannich reactions, starting from materials prepared via copper-catalyzed enantioselective reduction. nih.gov
| Reaction Type | Catalyst/Mediator | Substrates | Product Type | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Desymmetrizing Michael Cyclization | Chiral Phosphoric Acid | Tethered 1,3-dione enones | Bicyclo[3.3.1]nonanes | High (e.g., 90% ee) | semanticscholar.org |
| Domino Michael-Aldol Annulation | Base (e.g., DBU, Et3N) | Cyclohexane-1,3-diones and enals | 6-Hydroxybicyclo[3.3.1]nonane-2,9-diones | Diastereoselective (solvent/base dependent) | rsc.org |
| Intramolecular Aldol Reaction | Base (e.g., K2CO3) | Keto-aldehydes | Chiral Bicyclo[3.3.1]nonanes | Diastereoselective | nih.gov |
| Tandem Michael-Claisen Cascade | Base (tBuOK) | Acetylenic ω-ketoesters | Bicyclo[3.3.1]nonane core derivatives | Yields up to 42% | rsc.org |
Synthesis of Heteroatom-Containing Bicyclo[3.3.1]nonane Analogs
Replacing one or more carbon atoms in the bicyclo[3.3.1]nonane scaffold with heteroatoms such as nitrogen or phosphorus leads to analogs with distinct chemical and biological properties. The synthesis of these azabicyclo- and phosphabicyclo[3.3.1]nonanes often requires specialized synthetic routes.
Azabicyclo[3.3.1]nonane Derivatives
Azabicyclo[3.3.1]nonanes, particularly 3-azabicyclo[3.3.1]nonanes (3-ABNs) and 9-azabicyclo[3.3.1]nonanes, are important structural motifs found in numerous alkaloids and pharmacologically active compounds. rsc.orgnih.gov The most common and direct method for their synthesis is the double Mannich reaction. semanticscholar.org
This one-pot cyclocondensation typically involves the reaction of a cyclic ketone, an aldehyde (often formaldehyde (B43269) or paraformaldehyde), and a primary amine in the presence of an acid catalyst. rsc.orgect-journal.kz This approach efficiently constructs the 3-azabicyclo[3.3.1]nonan-9-one core. semanticscholar.org Researchers have optimized this reaction using various starting materials and conditions to achieve good yields. For instance, a tandem Mannich annulation using aromatic ketones, paraformaldehyde, and dimethylamine (B145610) in an ethanol/glycerol solvent system has been shown to produce 3-ABN derivatives in yields of up to 83%. rsc.orgrsc.org
| Ketone Precursor | Amine | Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetophenone | Dimethylamine | Paraformaldehyde | 2,4-Diphenyl-3-methyl-3-azabicyclo[3.3.1]nonan-9-one | 71% | rsc.org |
| 4'-Methylacetophenone | Dimethylamine | Paraformaldehyde | 2,4-Di(p-tolyl)-3-methyl-3-azabicyclo[3.3.1]nonan-9-one | 83% | rsc.org |
| 4'-Methoxyacetophenone | Dimethylamine | Paraformaldehyde | 2,4-Bis(4-methoxyphenyl)-3-methyl-3-azabicyclo[3.3.1]nonan-9-one | 75% | rsc.org |
| 1-(3-ethoxypropyl)piperidin-4-one | 1-(3-aminopropyl)imidazole | Formaldehyde | 3-(3-ethoxypropyl)-7-(3-(1H-imidazol-1-yl)propyl)-3,7-diazabicyclo[3.3.1]nonan-9-one | Acceptable yields | semanticscholar.orgect-journal.kz |
Phosphabicyclo[3.3.1]nonane Derivatives
Phosphabicyclo[3.3.1]nonanes are analogs where a phosphorus atom replaces a carbon in the bicyclic core. These compounds are primarily of interest as ligands in coordination chemistry and catalysis. nih.gov
Notable examples include the 9-phosphabicyclo[3.3.1]nonanes (9-PBNs) and cage-like phosphines such as 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA). DAPTA is a di-N-acylated derivative of 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) and is noted for its high water solubility. DAPTA and its derivatives are synthesized for applications in aqueous-phase catalysis and for the preparation of metal complexes with potential biological activity. researchgate.net
The synthesis of 2,6-Dimethyl-9-Aryl-9-phosphabicyclo[3.3.1]nonanes (9-PBNs) has also been developed for their use as chiral ligands in asymmetric catalysis, as mentioned previously. nih.gov Furthermore, hybrid phosphorus-nitrogen bicyclic systems, such as 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones, have been synthesized. These rigid PN compounds adopt a twin-chair conformation and have been explored for their coordination properties, forming stable complexes with metals like platinum. researchgate.net
Other Heteroatom Substitutions and Ring Modifications
The bicyclo[3.3.1]nonane framework, the core of this compound, is a versatile scaffold that allows for extensive modification, including the substitution of carbon atoms with heteroatoms and significant alterations to the ring system itself. These modifications are pursued to fine-tune the molecule's stereoelectronic properties and to access novel chemical entities with unique structural and potentially biological characteristics.
The introduction of nitrogen, oxygen, and sulfur into the bicyclo[3.3.1]nonane skeleton has led to the development of a wide array of heteroanalogues. These substitutions can profoundly influence the molecule's conformation and chemical reactivity. For instance, the presence of heavy atoms like sulfur or selenium at the 3 and 7 positions can induce a preference for the boat-chair (BC) conformation due to lone pair-lone pair repulsion, a phenomenon known as the "Hockey Sticks" effect. rsc.org
Key heteroanalogues of the bicyclo[3.3.1]nonane system include:
Aza-analogues : 3,7-Diazabicyclo[3.3.1]nonane, commonly known as bispidine, is a prominent example. researchgate.net This scaffold is valued for its ability to act as a rigid bidentate ligand, forming stable chelate complexes with transition metals. researchgate.net The proximity of the two nitrogen atoms in the double-chair conformation is crucial for this chelating ability. researchgate.net Another important derivative is the 3-azabicyclo[3.3.1]nonane system, which has been investigated as a core for chorismate mutase inhibitors. rsc.org
Thia-analogues : Sulfur-containing analogues, such as 3-thia-7-azabicyclo[3.3.1]nonan-9-one, represent another class of modified bicyclic systems. nih.gov The synthesis of compounds like 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane has also been explored. rsc.org
Oxa-analogues : Oxygen can also be incorporated into the ring system, leading to oxa-analogues that further diversify the available chemical space. rsc.org
The table below summarizes some key heteroatom-substituted bicyclo[3.3.1]nonane derivatives.
| Heteroatom Position(s) | Compound Class | Example Compound | Significance |
| 3, 7 | Diaza | 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) | Rigid bidentate ligand for metal chelation. researchgate.net |
| 3 | Aza | 3-Azabicyclo[3.3.1]nonane | Core structure for enzyme inhibitors. rsc.org |
| 3, 7 | Thia/Aza | 3-Thia-7-azabicyclo[3.3.1]nonan-9-one | Modified bicyclic system with mixed heteroatoms. nih.gov |
| 3, 7 | Dithia | 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane | Exhibits conformational preference due to heteroatoms. rsc.org |
Beyond simple heteroatom substitution, the bicyclo[3.3.1]nonane framework can be modified to incorporate fused heterocyclic rings. This strategy creates complex, polycyclic structures with defined three-dimensional shapes. A common synthetic approach involves the condensation of functionalized bicyclo[3.3.1]nonane precursors with various nucleophilic reagents.
One notable methodology is the reaction of 3,7-dihalobicyclo[3.3.1]nonan-2,6-diones with binucleophiles to construct fused heterocyclic systems. researchgate.netarkat-usa.org This approach provides access to novel compounds where heterocyclic rings are held in a fixed orientation by the rigid bicyclic core, which can be crucial for creating supramolecular structures through intermolecular hydrogen bonding. arkat-usa.org
Examples of such condensation reactions include:
Reaction of 3,7-dichlorobicyclo[3.3.1]nonan-2,6-dione with 4-amino-2,4-dihydro-3H-triazolothione, 2-thiobenzimidazole, or thiocarbamide. arkat-usa.org These reactions lead to the formation of bicyclo[3.3.1]nonane derivatives fused with 1,8a-dihydro-5H- rsc.orgresearchgate.netresearchgate.nettriazolo[3,4-b] rsc.orgresearchgate.netthieme-connect.comthiadiazine, imidazothiazole, and thiazole (B1198619) rings, respectively. researchgate.netarkat-usa.org
The table below details the synthesis of fused heterocyclic bicyclo[3.3.1]nonane derivatives.
| Bicyclo[3.3.1]nonane Precursor | Reagent | Fused Heterocyclic System |
| 3,7-Dichlorobicyclo[3.3.1]nonan-2,6-dione | 4-Amino-2,4-dihydro-3H-triazolothione | 1,8a-Dihydro-5H- rsc.orgresearchgate.netresearchgate.nettriazolo[3,4-b] rsc.orgresearchgate.netthieme-connect.comthiadiazine arkat-usa.org |
| 3,7-Dichlorobicyclo[3.3.1]nonan-2,6-dione | 2-Thiobenzimidazole | Imidazothiazole arkat-usa.org |
| 3,7-Dichlorobicyclo[3.3.1]nonan-2,6-dione | Thiocarbamide | Thiazole arkat-usa.org |
| 3-Bromobicyclo[3.3.1]nonan-2-one | 4-Amino-2,4-dihydro-3H-triazolothione | 1,8a-Dihydro-5H- rsc.orgresearchgate.netresearchgate.nettriazolo[3,4-b] rsc.orgresearchgate.netthieme-connect.comthiadiazine arkat-usa.org |
Another significant ring modification is the skeletal rearrangement of the bicyclo[3.3.1]nonane core to form other polycyclic systems, such as adamantanes. For example, electrophiles like trifluoromethanesulfonic acid can promote the transformation of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one into a highly substituted adamantanone core. nih.gov This reaction proceeds through the formation of an adamantyl cation, which can then be trapped by a variety of nucleophiles, providing a route to diverse adamantane derivatives. nih.gov
Advanced Spectroscopic Characterization and Conformational Analysis of Bicyclo 3.3.1 Nonan 3 One Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural and conformational analysis of bicyclo[3.3.1]nonane derivatives in solution.
The complexity of the proton and carbon NMR spectra of bicyclo[3.3.1]nonane systems necessitates the use of multi-dimensional NMR techniques for unambiguous signal assignment. nih.gov Two-dimensional (2D) experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to establish the connectivity of atoms within the molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For the bicyclo[3.3.1]nonane skeleton, COSY spectra reveal the proton-proton connectivities along the carbon framework, helping to trace the paths of the two cyclohexane-like rings.
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is crucial for assigning the carbon resonances of the bicyclic system.
These combined techniques provide a comprehensive picture of the molecular structure in solution, confirming the bicyclo[3.3.1]nonane framework and the precise location of substituents. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the Bicyclo[3.3.1]nonan-3-one Core
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| C1/C5 (Bridgehead) | ~2.5 - 3.0 | ~35 - 45 | Protons are typically broad singlets or multiplets. |
| C2/C4 (adjacent to C=O) | ~2.2 - 2.6 | ~45 - 55 | Protons are deshielded by the adjacent carbonyl group. |
| C3 (Carbonyl) | - | ~210 - 215 | Characteristic chemical shift for a ketone in a six-membered ring. |
| C6/C8 | ~1.5 - 2.0 | ~25 - 35 | Complex multiplet region. |
| C7 | ~1.8 - 2.2 | ~30 - 40 | Chemical shift is influenced by the aminomethyl substituent. |
| C9 (Bridge) | ~1.9 - 2.3 | ~30 - 38 | Protons often show distinct axial and equatorial signals. |
The bicyclo[3.3.1]nonane system can exist in several conformations, most notably the dual chair-chair (CC) and the chair-boat (CB) forms. The energy difference between these conformers is often small, leading to a dynamic equilibrium in solution. Variable Temperature (VT) NMR studies are instrumental in probing these dynamics. acs.orgnih.gov
By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, coupling constants, and line shapes. At low temperatures, the equilibrium can be "frozen," allowing for the observation of distinct signals for each conformer. As the temperature is raised, the rate of interconversion increases, leading to the coalescence of signals and eventually to time-averaged spectra at high temperatures. Analysis of this data can provide thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational equilibrium and kinetic parameters for the rate of interconversion. lu.seacs.orgnih.gov For many simple bicyclo[3.3.1]nonane derivatives, the chair-chair conformation is dominant. However, the presence of bulky substituents can shift the equilibrium towards a chair-boat form to alleviate steric strain. nih.gov
The rigid nature of the bicyclo[3.3.1]nonane scaffold makes it an excellent system for studying the effects of stereochemistry on NMR parameters. lu.se The chemical shift of a particular proton is highly dependent on its spatial environment, including anisotropic effects from nearby functional groups like the C3-ketone.
Proton-proton coupling constants (³JHH) are particularly informative. According to the Karplus relationship, the magnitude of the three-bond coupling constant is dependent on the dihedral angle between the coupled protons. In the rigid chair conformation of the bicyclic rings, these dihedral angles are well-defined, allowing for the differentiation between axial and equatorial protons and the confirmation of the ring's conformation. For instance, a large coupling constant (typically 8-12 Hz) is observed for anti-periplanar protons (180° dihedral angle), such as between two axial protons, while smaller couplings are seen for gauche relationships. github.io
X-ray Crystallography
Numerous X-ray diffraction studies on bicyclo[3.3.1]nonane derivatives have been conducted to unambiguously determine their solid-state conformations. nih.govcdnsciencepub.com For derivatives of bicyclo[3.3.1]nonan-3-one, the most commonly observed conformation is the chair-chair form. cdnsciencepub.com However, significant flattening of the chair rings is often noted to minimize transannular steric interactions between the endo protons or substituents at the C3 and C7 positions. sci-hub.se
In cases with particularly bulky endo-substituents, the molecule may adopt a chair-boat conformation in the crystal to avoid severe steric repulsion. nih.govcdnsciencepub.com For instance, the crystal structure of exo-7-methylbicyclo[3.3.1]nonan-3-one shows a chair-chair conformation, whereas the endo-7-methyl isomer forces the non-ketone ring into a boat conformation. cdnsciencepub.com This highlights the critical role of substituent stereochemistry in determining the preferred solid-state geometry.
Table 2: Representative Crystallographic Data for a Bicyclo[3.3.1]nonan-3-one Derivative in a Chair-Chair Conformation
| Parameter | Typical Value | Significance |
|---|---|---|
| C-C Bond Length (alkane) | 1.52 - 1.55 Å | Standard single bond lengths. |
| C=O Bond Length | ~1.21 Å | Typical for a ketone carbonyl. |
| C-C-C Bond Angle (ring) | 110 - 114° | Slightly larger than ideal sp³ angle due to ring geometry. |
| C1-C9-C5 Bridge Angle | ~112° | Defines the geometry of the central bridge. |
| Transannular C3···C7 distance | ~3.1 Å | Indicates the proximity of the two sides of the bicyclic system. |
The presence of functional groups capable of hydrogen bonding, such as the ketone at C3 and the aminomethyl group at C7 in 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one, plays a crucial role in dictating the crystal packing. These groups can act as hydrogen bond donors (the amine N-H) and acceptors (the carbonyl oxygen and the amine nitrogen), leading to the formation of ordered supramolecular architectures. acs.orgiucr.org
Vibrational Spectroscopy (Infrared and Raman)
The infrared and Raman spectra of this compound are dominated by the characteristic vibrations of its key functional groups: the ketone (C=O), the aminomethyl (-CH₂NH₂), and the bicyclic alkane framework.
The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration . For bicyclo[3.3.1]nonan-3-one systems, this band typically appears in the region of 1710-1730 cm⁻¹ . The exact position of this band is sensitive to the local environment and the conformation of the six-membered ring containing the ketone.
The aminomethyl group gives rise to several characteristic vibrations. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the region of 3300-3500 cm⁻¹ . The N-H bending (scissoring) vibration is typically observed around 1590-1650 cm⁻¹ . The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.
The bicyclic framework itself contributes to a complex series of C-H stretching, bending, and rocking vibrations. The C-H stretching vibrations of the methylene (B1212753) and methine groups of the cyclohexane (B81311) rings are observed in the 2850-3000 cm⁻¹ range. The fingerprint region of the spectrum, below 1500 cm⁻¹, contains a rich pattern of C-C stretching and various bending and torsional modes that are characteristic of the bicyclo[3.3.1]nonane skeleton.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Amine (N-H) | Bending | 1590 - 1650 |
| Alkane (C-H) | Stretching | 2850 - 3000 |
| Ketone (C=O) | Stretching | 1710 - 1730 |
| Amine (C-N) | Stretching | 1000 - 1250 |
This table presents the expected vibrational frequencies for the key functional groups in this compound based on established spectroscopic data for related compounds.
The bicyclo[3.3.1]nonane system can exist in several conformations, with the dual chair-chair and the chair-boat forms being the most prevalent. Vibrational spectroscopy serves as a sensitive probe for distinguishing between these conformers, as the subtle differences in bond angles and dihedral angles lead to distinct vibrational frequencies and intensities.
In the more stable chair-chair conformation , the molecule possesses a higher degree of symmetry, which can lead to a simpler vibrational spectrum with fewer active modes in Raman scattering due to selection rules. The chair-boat conformation is less symmetrical, which may result in a more complex spectrum with additional active bands. The specific frequencies of the skeletal vibrations in the fingerprint region are particularly sensitive to the conformational state. By comparing the experimental IR and Raman spectra with theoretical calculations for each possible conformer, it is possible to determine the predominant conformation in the solid state or in solution. For instance, changes in the C-C stretching and CH₂ rocking modes can be correlated with the conformational equilibrium of the bicyclic system.
Mass Spectrometry Techniques
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous confirmation of the molecular formula of a newly synthesized compound. umb.edu Unlike nominal mass spectrometry, which provides integer mass values, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₀H₁₇NO. The theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated with high precision. This experimentally determined mass can then be compared to the theoretical mass to confirm the elemental composition.
| Molecular Formula | Species | Theoretical Exact Mass (m/z) |
| C₁₀H₁₇NO | [M+H]⁺ | 168.1383 |
| C₁₀H₁₇NO | [M+Na]⁺ | 190.1202 |
| C₁₀H₁₇NO | [M+K]⁺ | 206.0942 |
This interactive table displays the calculated high-resolution masses for different adducts of this compound, which are crucial for its identification via HRMS.
The observation of an ion with an m/z value that matches the theoretical exact mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. In addition to the parent ion, HRMS can also be used to determine the elemental composition of fragment ions, which can further aid in the structural elucidation of the molecule.
Computational Chemistry and Theoretical Investigations of Bicyclo 3.3.1 Nonan 3 One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of computational chemistry for studying bicyclic systems. It balances computational cost with accuracy, making it suitable for predicting a wide range of molecular properties for compounds like 7-(aminomethyl)bicyclo[3.3.1]nonan-3-one and its parent structures.
DFT calculations are instrumental in determining the electronic structure and relative energies of different conformers and isomers of bicyclo[3.3.1]nonane systems. For the parent bicyclo[3.3.1]nonan-9-one, DFT and ab initio methods have been used to investigate the energy difference between its twin-chair (CC) and boat-chair (BC) conformations. researchgate.net These studies consistently show the twin-chair conformer to be the most stable. mathnet.ru The calculated free energy difference (ΔG) between the CC and BC forms is approximately 1 kcal/mol. researchgate.net
The introduction of substituents, such as the aminomethyl group at C7 and the carbonyl group at C3 in this compound, significantly influences the electronic distribution and energetics. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group introduce lone pairs and regions of high electron density, affecting the molecule's frontier molecular orbitals (HOMO and LUMO). DFT calculations can precisely map the electrostatic potential surface, identifying nucleophilic and electrophilic sites, which are crucial for predicting reactivity. High-level ab initio calculations on substituted bicyclo[3.3.1]nonanes confirm that the 'double chair' (CC) conformer is generally optimal, dominating over the 'boat–chair' (BC) form. mathnet.ru
Table 1: Calculated Relative Energies of Bicyclo[3.3.1]nonan-9-one Conformers
| Conformer | Method | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|
| Twin-Chair (CC) | DFT/B3LYP | 0.0 (Reference) | researchgate.net |
| Boat-Chair (BC) | DFT/B3LYP | ~1.0 | researchgate.net |
| Twin-Boat (BB) | MM | High destabilization | rsc.org |
This interactive table presents typical energy differences found in computational studies of the bicyclo[3.3.1]nonane core.
A significant application of DFT is the simulation of spectroscopic data, which aids in structure elucidation. Time-dependent DFT (TD-DFT) is particularly effective for predicting electronic circular dichroism (CD) spectra. acs.org For chiral bicyclo[3.3.1]nonane derivatives, TD-DFT calculations of CD spectra and optical rotation have been successfully used to determine their absolute configurations by comparing the computed spectra with experimental measurements. acs.orgmdpi.com
For this compound, DFT calculations can predict key spectroscopic features:
NMR Spectroscopy: Calculation of nuclear magnetic shielding constants allows for the prediction of ¹³C and ¹H chemical shifts. nih.gov For instance, in related N-acetyl-diaryl-3-azabicyclo[3.3.1]nonan-9-yl derivatives, DFT has been used to assign signals, noting that the C6/C8 carbons are deshielded compared to the C7 carbon. nih.gov
IR Spectroscopy: The vibrational frequencies corresponding to the C=O stretch of the ketone and the N-H bends of the amine can be calculated. These predictions help in the interpretation of experimental infrared spectra.
DFT is a powerful tool for elucidating reaction mechanisms by mapping potential energy surfaces. This involves locating transition states and calculating activation energies, providing a quantitative understanding of reaction kinetics and thermodynamics. For instance, DFT calculations have been used to rationalize the diastereoselectivity in the Robinson annulation for synthesizing bicyclo[3.3.1]nonanes by analyzing the reaction energy profiles. ucl.ac.uk
In the context of this compound, DFT could be employed to study its synthesis, such as the rearrangement of adamantane (B196018) derivatives, or its reactivity. acs.org By calculating the energies of intermediates and transition states, researchers can predict the most favorable reaction pathways. For example, in the acyl radical reaction of bicyclo[2.2.2]octanone, DFT calculations were used to understand the preference for rearrangement versus cyclization products by analyzing the stability of radical intermediates. nih.gov Such analyses would be invaluable for predicting the chemical behavior of this compound.
Molecular Mechanics and Molecular Dynamics Simulations
While DFT provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the conformational space of flexible molecules and analyzing steric effects in large systems.
The bicyclo[3.3.1]nonane framework can exist in three main conformations: the twin-chair (CC), the boat-chair (BC), and the twisted twin-boat (BB). rsc.org Molecular mechanics calculations, using empirical force fields, are highly effective for exploring the potential energy surface and identifying stable conformers. mdpi.comsci-hub.se
For the parent bicyclo[3.3.1]nonane, early studies confirmed that the twin-chair conformation is the most stable, although it is slightly flattened to alleviate steric repulsion between the endo hydrogens at the C3 and C7 positions. sci-hub.se The boat-chair conformer is higher in energy, while the twin-boat is significantly destabilized. rsc.org The presence of substituents can alter this landscape. For example, bulky endo substituents at the C3 or C7 positions can favor the boat-chair conformation to avoid steric clashes. sci-hub.se In this compound, the aminomethyl group at C7 is a key factor. MM and MD simulations can explore the rotational freedom of the C7-C bond and the orientation of the -CH₂NH₂ group, identifying low-energy conformers and the barriers between them.
Table 2: Key Conformational Features of the Bicyclo[3.3.1]nonane System
| Conformation | Symmetry | Key Steric Interaction | Relative Stability |
|---|---|---|---|
| Twin-Chair (CC) | C₂ᵥ | Transannular H₃ₑₙₐₒ-H₇ₑₙₐₒ repulsion | Most Stable |
| Boat-Chair (BC) | Cₛ | Fewer severe steric clashes than BB | Intermediate |
| Twin-Boat (BB) | C₂ | Destabilizing steric factors | Least Stable |
This interactive table summarizes the primary conformations of the bicyclo[3.3.1]nonane core, as determined by computational and experimental studies. rsc.orgsci-hub.se
Ring strain is a critical factor governing the stability and reactivity of cyclic and bicyclic molecules. wikipedia.org Strain energy arises from deviations from ideal bond angles (angle strain), bond lengths, and dihedral angles (torsional strain), as well as non-bonded steric interactions (van der Waals strain). Molecular mechanics is particularly well-suited for calculating the strain energy of complex systems by summing these individual contributions. wikipedia.org
Quantum Chemical Studies of Reaction Energetics and Kinetics
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have been instrumental in understanding the mechanistic pathways and predicting the outcomes of reactions involving bicyclo[3.3.1]nonane derivatives. These studies allow for the detailed exploration of potential energy surfaces, the identification of transition states, and the calculation of activation energies and reaction enthalpies, which are crucial for comprehending reaction kinetics and thermodynamics.
A notable application of these methods is in the study of stereoselectivity in the synthesis of bicyclo[3.3.1]nonane systems. For instance, DFT calculations have been successfully used to rationalize the diastereoselectivity observed in the base-catalyzed Robinson annulation, a key reaction for the construction of the bicyclo[3.3.1]nonane skeleton. By analyzing the reaction energy profiles, researchers can determine the preferred reaction pathways that lead to the experimentally observed products. ucl.ac.uk
In a study on the sulfenocyclization of cyclohexadienes to form chiral bicyclo[3.3.1]nonane derivatives, DFT calculations were employed to investigate the geometries and free energy profiles of the transition states. nih.gov This computational analysis was crucial in identifying the enantioselectivity-determining steps of the reaction. nih.gov The calculated energy barriers for different stereoisomeric transition states help to explain the high enantioselectivities observed experimentally.
While specific quantum chemical studies on the reaction energetics and kinetics of this compound are not extensively available in the public domain, the principles and methodologies from studies on analogous systems provide a robust framework for predicting its reactivity. Theoretical investigations into reactions such as nucleophilic additions to the carbonyl group, electrophilic additions to the bicyclic framework, and intramolecular cyclizations can provide valuable data on the energetic landscape of these transformations.
For example, a hypothetical study on the reduction of a substituted bicyclo[3.3.1]nonan-3-one could involve the calculation of the activation energies for the hydride attack from the exo and endo faces, thus predicting the stereochemical outcome of the reaction. Similarly, the energetics of N-alkylation or acylation of the aminomethyl group could be computationally explored to understand its reactivity and optimize reaction conditions.
The following interactive data tables illustrate the type of data that can be generated from such quantum chemical studies. Please note that these are representative examples based on typical computational chemistry research and are not from a specific study on this compound due to the lack of available literature.
Table 1: Calculated Activation Energies for a Hypothetical Nucleophilic Addition to a Bicyclo[3.3.1]nonan-3-one Derivative
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
| Exo-attack | TS_exo | 12.5 |
| Endo-attack | TS_endo | 15.2 |
This table showcases how computational methods can predict the stereochemical outcome of a reaction by comparing the activation energies of different attack trajectories.
Table 2: Calculated Reaction Enthalpies for a Hypothetical Functionalization of a Bicyclo[3.3.1]nonan-3-one Derivative
| Reaction | Reactant(s) | Product(s) | Reaction Enthalpy (ΔH, kcal/mol) |
| Reduction | Ketone + NaBH₄ | Alcohol | -25.8 |
| Alkylation | Amine + CH₃I | Alkylated Amine | -15.3 |
This table provides examples of how the thermodynamic favorability of different reactions can be assessed through quantum chemical calculations.
These theoretical approaches are not limited to reactions involving the core bicyclic structure but can also be applied to understand the influence of substituents on reactivity. For the specific case of this compound, computational studies could elucidate the role of the aminomethyl group in directing reactions or influencing the stability of intermediates and transition states.
Applications of Bicyclo 3.3.1 Nonane Frameworks in Chemical Research and Synthesis
Stereochemical Control and Design of Complex Molecular Architectures
The well-defined and rigid conformation of the bicyclo[3.3.1]nonane skeleton is instrumental in controlling stereochemistry during the synthesis of complex molecules. researchgate.net This framework can exist in several conformations, including chair-chair, boat-chair, and boat-boat forms, with the substitution pattern influencing the preferred arrangement. vu.lt This conformational rigidity allows chemists to design and construct intricate, stereochemically rich structures with a high degree of precision. iucr.orgiucr.org
The synthesis of three-dimensional, saturated molecules, which are increasingly recognized for their potential as successful drug candidates, presents a significant challenge in organic chemistry. ucl.ac.uk The bicyclo[3.3.1]nonane framework serves as an excellent starting point for the asymmetric construction of such molecules. rsc.orgresearchgate.net Organocatalysis has emerged as a powerful strategy for creating enantioenriched bicyclo[3.3.1]nonane derivatives. researchgate.net For instance, chiral phosphoric acids have been used to catalyze cascade reactions that produce aza-[3.3.1]-bicyclic ketones with excellent enantioselectivity. researchgate.net
Strategies involving substrate-based diversity-oriented synthesis (DOS) have been employed to generate libraries of polycyclic compounds from piperidine (B6355638) starting materials, yielding bicyclo[3.3.1]nonane scaffolds. nih.gov These methods provide efficient access to diverse and complex 3D structures, which are valuable for fragment-based drug discovery. nih.gov The inherent chirality and rigidity of the bicyclo[3.3.1]nonane core allow for the controlled introduction of multiple stereocenters, facilitating the synthesis of complex natural products and their analogues. researchgate.netacs.org
The bicyclo[3.3.1]nonane skeleton is a versatile building block for the synthesis of more complex polycyclic and cage compounds, most notably adamantanes. mdpi.comucla.edunih.gov The transannular cyclization of bicyclo[3.3.1]nonane derivatives is a common and effective strategy for constructing the adamantane (B196018) core. mdpi.com For example, diolefins derived from bicyclo[3.3.1]nonane can undergo ring closure when exposed to bromine or iodine to form 1,2-disubstituted adamantane derivatives. mdpi.com
Similarly, 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one serves as a readily accessible precursor for the formation of the adamantanone core. ucla.edunih.govresearchgate.net Treatment of this compound with acids like trifluoromethanesulfonic acid generates an adamantyl cation, which can then be trapped by a wide range of nucleophiles, including aromatic rings, alcohols, and nitriles, to yield highly substituted adamantanones. ucla.edunih.gov This methodology provides a rapid and efficient route to complex cage structures that would be difficult to assemble otherwise. ucla.edu The use of bicyclo[3.3.1]nonane derivatives as synthons extends to the creation of various other complex architectures, including those found in meroterpene natural products. nih.govresearchgate.net
Development of Catalytic Ligands and Organocatalysts
The rigid bicyclo[3.3.1]nonane scaffold is an ideal platform for the design of chiral ligands and organocatalysts. Its well-defined geometry allows for the precise positioning of coordinating atoms and catalytic sites, which is crucial for achieving high levels of stereocontrol in chemical reactions. mdpi.comlu.se
Chiral diene ligands based on the bicyclo[3.3.1]nona-2,6-diene framework have proven to be highly effective in asymmetric catalysis. researchgate.netsigmaaldrich.com These C2-symmetric ligands, synthesized from enantiomerically pure bicyclo[3.3.1]nonane-2,6-dione, have been successfully used in rhodium-catalyzed asymmetric 1,4-addition reactions. researchgate.netcnpereading.com For example, the addition of arylboronic acids to cyclic enones using rhodium complexes of these diene ligands can achieve excellent yields and high enantioselectivities (up to 99% ee). researchgate.net
Derivatives such as 3,7-diazabicyclo[3.3.1]nonanes, also known as bispidines, are promising bidentate ligands for transition metal complexes. mdpi.commdpi.com The two nitrogen atoms within the rigid bispidine core can coordinate to a metal center, creating a well-defined catalytic environment. mdpi.com Chiral bispidines, functionalized with fragments from natural compounds like monoterpenes, have been synthesized and investigated as ligands in nickel-catalyzed reactions. mdpi.com The versatility of the bicyclo[3.3.1]nonane framework allows for systematic tuning of the ligand's steric and electronic properties to optimize catalytic performance. mdpi.comresearchgate.net
Table 1: Performance of Bicyclo[3.3.1]nona-2,6-diene Ligands in Rh-Catalyzed Asymmetric 1,4-Addition
| Entry | Enone | Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 1 | 2-Cyclohexenone | Phenylboronic acid | 4,8-disubstituted bnd* | 99 | 99 |
| 2 | 2-Cyclopentenone | Phenylboronic acid | 4,8-disubstituted bnd* | 85 | 98 |
| 3 | N-Cbz-2,3-dihydro-4-pyridone | 4-Methoxyphenylboronic acid | C2-symmetric bnd* | 95 | 99.8 (er) |
Data synthesized from research findings. researchgate.net
The rigidity of the bicyclo[3.3.1]nonane framework makes it an excellent scaffold for positioning catalytic functional groups. lu.semerckmillipore.com This pre-organization minimizes conformational flexibility, which can enhance the efficiency and selectivity of a catalyst. This principle is utilized in the design of "molecular tweezers" and other synthetic receptors where the bicyclic core creates a well-defined binding cavity. acs.org
In organocatalysis, the bicyclic structure can be used to create a specific chiral environment around an active site. For instance, a chiral sulfoxide (B87167) derivative of a bicyclo[3.3.1]nonane has been employed as an efficient ligand in a rhodium-catalyzed asymmetric 1,4-addition, demonstrating the potential of these scaffolds in metal-free or metal-co-catalyzed systems. nih.gov By modifying the substituents on the bicyclo[3.3.1]nonane core, researchers can fine-tune the steric and electronic environment of the catalytic site to optimize its activity and selectivity for a desired transformation. mdpi.commdpi.com
Advanced Synthetic Methodologies
The construction of the bicyclo[3.3.1]nonane core itself has been the subject of extensive research, leading to the development of sophisticated synthetic methods. These methodologies often involve cascade or tandem reactions that efficiently build the complex bicyclic structure from simpler precursors. rsc.org
Key strategies for synthesizing the bicyclo[3.3.1]nonane framework include:
Robinson Annulation: This classic method has been explored for the stereoselective synthesis of bicyclo[3.3.1]nonanes, with studies focusing on controlling the stereochemistry at the one-carbon bridge. acs.org
Tandem Michael Addition-Aldol Condensation: A powerful approach where the reaction of diketones with α,β-unsaturated aldehydes or ketones, often catalyzed by acid, leads to the bicyclic core in a single cascade. rsc.org
Intramolecular Aldolization: Base-promoted intramolecular aldol (B89426) reactions are a key step in the synthesis of the bicyclic core of several natural product families, such as polyprenylated acylphloroglucinols (PPAPs). rsc.org
Organocatalytic Cascades: Asymmetric dearomatization of indoles initiated by electrophilic amination can trigger an aza-Prins cyclization/rearrangement cascade to form chiral aza-bicyclo[3.3.1]nonane systems. researchgate.net
Gold-Catalyzed Cyclizations: Gold catalysts have been used to promote cyclopropanation/[5+3] cycloaddition cascades of allenenynes to construct bicyclo[3.3.1]nonane derivatives. ucsb.edu
These advanced methods not only provide efficient access to the core bicyclo[3.3.1]nonane structure but also allow for the introduction of diverse functionalities and stereochemical complexity, paving the way for the synthesis of novel materials and biologically active molecules. nih.govrsc.org
Tandem and Cascade Reactions Utilizing Bicyclo[3.3.1]nonane Intermediates
The bicyclo[3.3.1]nonane framework is a common target in the development of tandem and cascade reactions, which allow for the rapid construction of complex molecular architectures from simpler starting materials. These reactions are highly efficient as they involve multiple bond-forming events in a single synthetic operation.
Various synthetic strategies have been employed to construct the bicyclo[3.3.1]nonane core using cascade reactions. These often involve Michael additions, aldol condensations, and cyclization reactions. For example, functionalized bicyclo[3.3.1]nonanes can be synthesized through tandem Michael addition-Claisen condensation cascades or acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations.
Table 3: Examples of Tandem/Cascade Reactions for Bicyclo[3.3.1]nonane Synthesis
| Reaction Type | Reactants | Key Features |
| Tandem Michael Addition–Claisen Condensation | Acetylenic ω-ketoesters | Forms a tricyclic derivative containing the bicyclo[3.3.1]nonane core. |
| Acid-Catalyzed Tandem Michael Addition-Intramolecular Aldol Condensation | Diketones and methyl acrolein | Leads to the formation of a bicyclo[3.3.1]nonenone. |
| Three-Component [3+2] Cycloaddition and Tandem Double Cyclization | α-Cinnamoyl ketene-S,S-acetals and oxalyl chloride | Constructs highly functionalized bicyclo[3.3.1]nonanes with good diastereoselectivity. |
These examples highlight the versatility of the bicyclo[3.3.1]nonane system in complex molecule synthesis, where its rigid structure can be accessed efficiently through elegant cascade reaction sequences.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
Future research will likely prioritize the development of more efficient, sustainable, and versatile synthetic pathways to 7-(aminomethyl)bicyclo[3.3.1]nonan-3-one and its derivatives. Current strategies often rely on multi-step sequences that may not be optimal in terms of atom economy and environmental impact.
Key areas for development include:
Asymmetric Synthesis: Establishing enantioselective routes is crucial for accessing chiral, non-racemic versions of the target molecule, which is vital for applications in catalysis and medicinal chemistry. Organocatalysis, which has proven effective for constructing other chiral bicyclo[3.3.1]nonane systems, presents a promising strategy. researchgate.net
Domino and Cascade Reactions: One-pot methodologies, such as anionic domino processes and multicomponent cascade reactions, offer a streamlined approach to constructing the bicyclo[3.3.1]nonane core with high diastereoselectivity. nih.govfigshare.com Adapting these strategies could significantly shorten the synthesis of this compound.
Green Chemistry Approaches: The integration of green chemistry principles is paramount for modern organic synthesis. vu.lt This includes the use of biocatalysts, such as enzymes from vegetables, for stereoselective transformations, and the exploration of microwave-assisted synthesis to reduce reaction times and energy consumption. vu.ltnih.gov
| Synthetic Strategy | Potential Advantages | Relevant Precedents for Bicyclo[3.3.1]nonanes |
| Asymmetric Organocatalysis | Access to enantiomerically pure compounds. | Synthesis of chiral bicyclo[3.3.1]nonanes. researchgate.net |
| Domino Reactions | Increased efficiency, reduced waste. | Diastereoselective one-pot synthesis of polyfunctionalized bicyclo[3.3.1]nonanes. nih.gov |
| Biocatalysis | Environmentally benign, high stereoselectivity. | Use of vegetable enzymes for transformations of bicyclo[3.3.1]nonane diacetates. vu.lt |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields. | Microwave-mediated procedures for bicyclo[3.3.1]non-3-en-2-ones. nih.gov |
Exploration of Unprecedented Reaction Pathways and Rearrangements
The inherent strain and conformational rigidity of the bicyclo[3.3.1]nonane skeleton make it susceptible to a variety of interesting and sometimes unexpected chemical transformations. Future research should focus on leveraging the unique functionalities of this compound to uncover novel reaction pathways.
Skeletal Rearrangements: The bicyclo[3.3.1]nonane framework is known to undergo rearrangements to other bicyclic systems, such as the bicyclo[3.3.0]octane skeleton, via processes like intramolecular Michael additions. edulll.grsemanticscholar.orgacs.orgnih.gov Investigating the behavior of this compound under various reaction conditions could lead to the discovery of new, synthetically useful skeletal transformations.
Transannular Reactions: The proximity of the C3 and C7 positions in the bicyclo[3.3.1]nonane structure allows for transannular reactions. The interplay between the ketone at C3 and the aminomethyl group at C7 could facilitate novel intramolecular cyclizations or rearrangements, leading to new polycyclic architectures.
Beckmann Rearrangement: The Beckmann rearrangement of oximes derived from bicyclo[3.3.1]nonane ketones has been studied and can lead to the formation of lactams. core.ac.uk Exploring this reaction with the oxime of this compound could provide access to novel nitrogen-containing bridged systems.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding
A thorough understanding of the structure, conformation, and reaction mechanisms of this compound is essential for its rational application. The integration of modern analytical and computational tools will be indispensable in this endeavor.
Advanced NMR Spectroscopy: While standard NMR techniques are routinely used, more advanced methods can provide deeper insights. For instance, Nuclear Overhauser Effect (NOE) studies can elucidate the precise stereochemistry and conformational preferences of the molecule in solution. thieme-connect.de
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the solid-state structure, which is crucial for confirming the stereochemistry of synthetic intermediates and final products. nih.goviucr.org
Computational Chemistry: Density Functional Theory (DFT) and ab initio calculations are powerful tools for studying the conformational landscape of bicyclo[3.3.1]nonane derivatives and for modeling reaction transition states. researchgate.net Such studies can help to rationalize observed reactivity and predict the outcomes of new reactions. scispace.com These computational methods, combined with chiroptical spectroscopy like Circular Dichroism (CD), can also be used to correlate the molecule's absolute configuration with its spectroscopic properties. mdpi.comresearchgate.net
| Technique | Application | Expected Outcome |
| Advanced NMR (e.g., NOE) | Determination of solution-phase conformation and relative stereochemistry. | Detailed 3D structural information in solution. |
| X-ray Crystallography | Unambiguous determination of solid-state structure. | Precise bond lengths, bond angles, and absolute configuration. |
| DFT/Ab Initio Calculations | Conformational analysis, transition state modeling, prediction of spectroscopic properties. | Mechanistic insights, rationalization of reactivity, prediction of chiroptical properties. |
| Circular Dichroism (CD) | Determination of absolute stereochemistry and study of chromophore interactions. | Correlation of structure with chiroptical response. |
Expansion of the Bicyclo[3.3.1]nonane Scaffold in Catalysis and Materials Science
The unique, rigid structure of the bicyclo[3.3.1]nonane core makes it an attractive scaffold for applications beyond traditional organic synthesis, particularly in the fields of catalysis and materials science.
Asymmetric Catalysis: Chiral derivatives of this compound, with their bifunctional nature, are promising candidates for the development of novel organocatalysts or ligands for metal-catalyzed asymmetric reactions. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net
Supramolecular Chemistry: The V-shaped geometry of the bicyclo[3.3.1]nonane scaffold has been utilized in the design of molecular tweezers and other host-guest systems. vu.ltlu.sevu.lt The aminomethyl and ketone functionalities of the target compound offer sites for further elaboration to create complex supramolecular architectures.
Polymer and Materials Science: Bicyclic monomers can be used to synthesize polymers with unique properties. mdpi.comscilit.com Derivatives of this compound could serve as monomers for the creation of novel polyamides or other polymers with high thermal stability and rigidity. Furthermore, bicyclo[3.3.1]nonane-based polycations have shown promise as antimicrobial agents, suggesting a potential application for materials functionalized with this scaffold. nih.gov
Q & A
Q. What synthetic routes are effective for producing 7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one, and how do reaction conditions influence yield?
The compound is synthesized via AlCl₃-mediated rearrangement of 1-N,N-dichloroaminoadamantane, followed by acid hydrolysis, yielding 70–80% . Solvent choice (e.g., aqueous vs. anhydrous conditions) and catalyst purity critically impact yield. Alternative pathways involving adamantane ring-opening are less efficient due to competing side reactions.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Q. What derivatives are accessible from this compound, and what are their applications?
High-yield (>80%) derivatives include:
- endo-3-Methylbicyclo[3.3.1]nonane (via NaBH₄ reduction).
- N-Ethyl-4-azahomoadamantane (via hydrogenation/cyclization) .
- Oxime-derived diamines (via sodium-ethanol reduction) . These serve as intermediates in bioactive molecule synthesis (e.g., granisetron analogs) .
Advanced Research Questions
Q. How do solvent and reducing agents affect stereoselectivity during ketone reduction?
- NaBH₄ in protic solvents (e.g., methanol) favors endo-alcohols due to hydrogen-bond-stabilized transition states.
- Na-ethanol exclusively yields exo-alcohols via steric control in solvent-coordinated intermediates .
- Table 1 summarizes key reduction pathways:
| Reducing Agent | Conditions | Major Product(s) | Selectivity Drivers |
|---|---|---|---|
| NaBH₄ | Methanol, 25°C | endo/exo-Alcohols (3:1 ratio) | Solvent polarity, steric effects |
| Na-EtOH | Reflux | exo-Alcohol (≥95%) | Solvent coordination |
| H₂ (Raney Ni) | Ethanol, 60°C | N-Ethyl-4-azahomoadamantane | Temperature, catalyst activity |
Reference:
Q. What mechanistic insights explain divergent products in hydrogenation reactions?
Hydrogenation with Raney Ni in ethanol triggers:
- Carbonyl reduction (thermodynamic control).
- N-Alkylation (kinetically favored at lower temperatures).
- Reductive cyclization (dominant at ≥60°C due to activation energy barriers). Competing pathways arise from the amine’s nucleophilicity and catalyst-surface interactions .
Q. How can researchers resolve contradictions in product distributions across studies?
Systematic replication under controlled conditions (e.g., solvent, catalyst batch, temperature) is essential. For example:
Q. What conformational factors influence reactivity in derivatives?
The bicyclo[3.3.1]nonane skeleton enforces axial-equatorial substituent orientations. For example:
- The endo-aminomethyl group experiences steric hindrance, slowing alkylation at nitrogen.
- NOE NMR and DFT calculations identify dominant conformers, guiding rational design of derivatives .
Q. Which catalytic systems optimize reductive cyclization to azabicyclic compounds?
- Raney Ni (50–100 psi H₂, ethanol, 60°C) balances cyclization rate and selectivity.
- Pd/C with acidic additives (e.g., HCl) mitigates catalyst poisoning by protonating the amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
